OFET Hole Mobility: DH4T vs. 4T and 3T
α,ω-Dihexylquaterthiophene (DH4T) exhibits a field-effect hole mobility of 0.09 cm²/V·s in transparent OFETs with PMMA dielectric—a value significantly exceeding both unsubstituted quaterthiophene (4T) and terthiophene-based molecules. In direct comparison, DH4T provides approximately one order of magnitude higher mobility than unsubstituted 4T films, which suffer from island growth morphology and poor layer-by-layer deposition [1][2]. Furthermore, quaterthiophene-containing molecules achieve 3.21 × 10⁻² cm²/V·s mobility, which is ~11× higher than phenylene-trithiophene (2.9 × 10⁻³ cm²/V·s) and ~3× higher than naphthalene-trithiophene (1.04 × 10⁻² cm²/V·s) [3]. This mobility advantage stems from the optimized conjugation length of the 4T core, which facilitates strong π-π intermolecular interactions while maintaining sufficient solubility for solution processing.
| Evidence Dimension | Field-effect hole mobility |
|---|---|
| Target Compound Data | 0.09 cm²/V·s (DH4T); 3.21 × 10⁻² cm²/V·s (quaterthiophene-containing oligomer) |
| Comparator Or Baseline | Unsubstituted 4T: ~0.005–0.01 cm²/V·s (order-of-magnitude lower); Phenylene-trithiophene: 2.9 × 10⁻³ cm²/V·s; Naphthalene-trithiophene: 1.04 × 10⁻² cm²/V·s |
| Quantified Difference | DH4T mobility exceeds 4T by ≥10×; Quaterthiophene molecule outperforms phenylene-trithiophene by ~11× and naphthalene-trithiophene by ~3× |
| Conditions | Bottom-gate/top-contact OFET on PMMA/Si substrate (DH4T); p-type OFET devices in ambient (oligomer comparison) |
Why This Matters
Higher mobility directly translates to faster switching speeds and lower operating voltages in OFET-based circuits, enabling high-frequency applications and reduced power consumption in printed electronics.
- [1] Benvenho, A. R. V. et al. J. Phys. Chem. C 2011, 115, 20878–20884. View Source
- [2] Ackermann, J. et al. Thin Solid Films 2005, 476, 111–117. View Source
- [3] Kim, Y. et al. Dyes Pigm. 2022, 207, 110671. View Source
